VX661, also known as Tezacaftor, is a small molecule developed by Vertex Pharmaceuticals primarily as a corrector for the cystic fibrosis transmembrane conductance regulator protein. This compound aims to rectify the misfolding and trafficking defects associated with the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. VX661 has been evaluated in clinical settings for its ability to enhance the function of the defective protein, particularly in patients with cystic fibrosis who are either homozygous or heterozygous for the F508del mutation .
VX661 is classified as a cystic fibrosis transmembrane conductance regulator corrector. It is part of a broader category of drugs aimed at improving the cellular processing and function of mutated forms of the cystic fibrosis transmembrane conductance regulator protein. The compound is synthesized from various chemical precursors, leading to its designation as a Vertex derivative .
The synthesis of VX661 involves multi-step organic reactions that typically include:
The solubility of VX661 in dimethyl sulfoxide is reported to be greater than 21.8 mg/mL, facilitating its use in biological assays and formulations .
VX661 has a molecular formula of C26H27F3N2O6 and a molecular weight of approximately 520.5 g/mol . The structural characteristics include:
VX661 primarily functions through its interaction with the cystic fibrosis transmembrane conductance regulator protein, promoting proper folding and trafficking. Key reactions include:
The mechanism by which VX661 exerts its effects involves several steps:
VX661 has several significant applications in scientific research and clinical practice:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3